(1R,2S)-2-(6-Bromopyridin-3-yl)cyclopropan-1-amine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1R,2S)-2-(6-Bromopyridin-3-yl)cyclopropan-1-amine;dihydrochloride is a useful research compound. Its molecular formula is C8H11BrCl2N2 and its molecular weight is 285.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Spiroaziridination and Aziridines
The reaction between primary amines and 2-bromo-2-(cycloalkylidene)acetates under high pressure yields spiroaziridines with good yields and diastereomeric excesses. This process competes with bond migration in the presence of bulky or aromatic amines, leading to α-amino esters. While unsuccessful with 2-chloro-2-(cyclopropylidene)acetate, the reaction highlights the complexity and potential of reactions involving bromopyridine derivatives, which may relate to the compound (Rulev, Maddaluno, 2001).
Synthesis of 2-Aminopyridines
2-Aminopyridines, with 6-substituted variants being particularly significant due to their biological and chemical importance, can be synthesized from reactions involving dibromopyridine and amines. This method demonstrates a flexible approach to generating 6-bromopyridine-2-amines, potentially including derivatives of the compound , for further applications in C-C cross-coupling reactions (Bolliger, Oberholzer, Frech, 2011).
Cyclopropylation Reactions
Cyclopropylboronic acid can react with anilines and aliphatic amines in the presence of copper catalysts to form N-cyclopropyl derivatives. This showcases a method to introduce cyclopropyl groups into aromatic and aliphatic amines, which could be adapted for synthesizing related cyclopropane-containing compounds (Bénard, Neuville, Zhu, 2010).
Selective Amination of Polyhalopyridines
Selective amination of polyhalopyridines, such as the reaction of 5-bromo-2-chloropyridine with palladium-Xantphos complex, yields high chemoselectivity towards amino-chloropyridine products. This process exemplifies the selective introduction of amino groups into halopyridines, potentially relevant for derivatives of the compound of interest (Ji, Li, Bunnelle, 2003).
Properties
IUPAC Name |
(1R,2S)-2-(6-bromopyridin-3-yl)cyclopropan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2.2ClH/c9-8-2-1-5(4-11-8)6-3-7(6)10;;/h1-2,4,6-7H,3,10H2;2*1H/t6-,7+;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFRETMLRDXDAC-AUCRBCQYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CN=C(C=C2)Br.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CN=C(C=C2)Br.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrCl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.